Dihydrogriesenin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

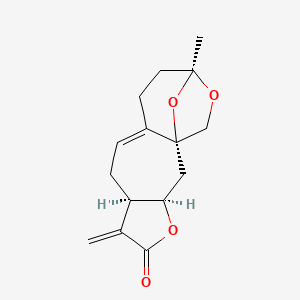

Dihydrogriesenin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is derived from the plant Geigeria, which is known to produce several bioactive sesquiterpene lactones. The molecular formula of this compound is C15H18O4, and it has a unique structure that includes an oxacycle.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dihydrogriesenin involves several steps, starting from basic organic compounds. One common method includes the cyclization of a precursor molecule to form the oxacycle structure. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from Geigeria plants or through synthetic methods. The extraction process involves the use of solvents to isolate the compound from plant material, followed by purification steps such as chromatography. Synthetic methods, on the other hand, involve the chemical synthesis of this compound from simpler organic molecules, often using a series of reactions to build the complex structure.

Analyse Chemischer Reaktionen

Types of Reactions: Dihydrogriesenin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antitumor Activity

Dihydrogriesenin has shown promising antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For instance, a study involving murine myoblast cells (C2C12) revealed that this compound exposure led to significant cytotoxic effects, primarily through apoptosis mechanisms . The compound's capacity to inhibit cell proliferation suggests its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been observed to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation. The precise mechanisms remain under investigation, but the compound's ability to affect cytokine production is a focal point of current studies .

Toxicological Studies

Cytotoxicity Evaluation

this compound's cytotoxic effects have been extensively studied, particularly concerning its impact on mammalian cells. In a controlled laboratory setting, varying concentrations of this compound were applied to C2C12 cells, resulting in observable necrotic and apoptotic changes. These findings underscore the need for careful evaluation regarding its safety profile when considered for therapeutic use .

Case Study: Geigerin-Induced Toxicity

A notable case study involving sheep exposed to Geigeria aspera highlighted the toxicological implications of this compound. The oral administration of extracts containing this compound was linked to 'vermeersiekte', a condition characterized by muscle degeneration. This underscores the dual nature of this compound as both a potential therapeutic agent and a toxin depending on dosage and exposure duration .

Chemical Properties and Isolation Techniques

This compound has been isolated using advanced extraction techniques, yielding varying concentrations from different plant sources. A recent study reported an isolation yield of 0.6% from Geigeria aspera, significantly higher than the yield from Geigeria filifolia (0.0075%). This highlights the importance of selecting appropriate extraction methods for maximizing yield and purity in research applications .

Research Findings and Data Tables

Wirkmechanismus

The mechanism of action of dihydrogriesenin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes in a way that modulates their activity .

Vergleich Mit ähnlichen Verbindungen

- Helenalin

- Hymenoxon

- Mexicanin-E

- Psilotropin

Dihydrogriesenin stands out due to its unique structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.

Eigenschaften

Molekularformel |

C15H18O4 |

|---|---|

Molekulargewicht |

262.3 g/mol |

IUPAC-Name |

(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one |

InChI |

InChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3/t11-,12-,14+,15+/m1/s1 |

InChI-Schlüssel |

QOWDVJAIJZLWBJ-UXOAXIEHSA-N |

SMILES |

CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |

Isomerische SMILES |

C[C@@]12CCC3=CC[C@H]4[C@@H](C[C@]3(O1)CO2)OC(=O)C4=C |

Kanonische SMILES |

CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |

Synonyme |

dihydrogriesenin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.